6-(3,4-Dimethoxy-phenyl)-naphthalene-2-carboxylic acid

Description

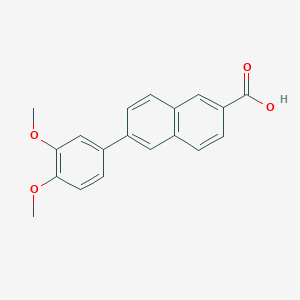

6-(3,4-Dimethoxy-phenyl)-naphthalene-2-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at position 2 and a 3,4-dimethoxyphenyl substituent at position 6 of the naphthalene ring. The 3,4-dimethoxyphenyl group confers electron-donating properties, which may influence solubility, bioavailability, and receptor binding compared to other substituents like adamantyl or aminocarbonyl groups .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-22-17-8-7-15(11-18(17)23-2)13-3-4-14-10-16(19(20)21)6-5-12(14)9-13/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICAATBTLIACJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Mediated Aldol Condensation

In the first step, 3,4-dimethoxybenzaldehyde reacts with 3,4,5-trimethoxybenzaldehyde dimethyl acetal in the presence of n-butyl lithium. This generates a β-hydroxybenzyl intermediate through nucleophilic addition. The reaction proceeds in tetrahydrofuran (THF) at 0–10°C, achieving 81–85% yield. Organic lithium bases selectively deprotonate the acetal, enabling controlled aldol condensation without brominated intermediates.

Acid-Catalyzed Cyclization with Acetylenedicarboxylates

The β-hydroxy intermediate undergoes cyclization with dimethyl acetylenedicarboxylate under acidic conditions (e.g., p-toluenesulfonic acid in toluene at reflux). This step forms the naphthalene ring via a conjugate addition-elimination mechanism, installing methoxycarbonyl groups at positions 2 and 3. Crystallization from methanol yields the diester precursor (67% yield).

Functionalization at Position 6

Introducing the 3,4-dimethoxyphenyl group at position 6 requires strategic precursor design. The patent method achieves this by selecting 3,4-dimethoxybenzaldehyde as a starting material, ensuring the aryl group is pre-installed before cyclization. Alternative approaches, such as Suzuki-Miyaura coupling post-cyclization, remain unexplored in the provided sources but could theoretically attach the aryl group using halogenated intermediates.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the 2-position methoxycarbonyl group. Treatment with sodium hydroxide in tetrahydrofuran quantitatively converts the ester to the carboxylate salt. Acidic workup then yields the free carboxylic acid. This step is critical for enhancing water solubility and biological activity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

p-Toluenesulfonic acid (0.1 mol%) proves optimal for cyclization, whereas stronger acids like sulfuric acid promote decomposition.

Comparative Data on Synthetic Efficiency

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Aldol condensation | n-BuLi, THF | THF | 0–10 | 81–85 |

| Cyclization | MeO₂CC≡CCO₂Me, p-TsOH | Toluene | 110 | 67 |

| Ester hydrolysis | NaOH, THF/H₂O | THF | 25 | >95 |

Challenges and Industrial Scalability

The patent method eliminates bromine use, enhancing safety for large-scale production. However, the multistep sequence (4 steps) necessitates efficient intermediate purification. Crystallization from methanol/ethyl acetate achieves >98% purity but requires低温 storage (−30°C), increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxy-phenyl)-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .

Scientific Research Applications

The compound 6-(3,4-Dimethoxy-phenyl)-naphthalene-2-carboxylic acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Applications

This compound has been explored for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation.

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of this compound make it suitable for applications in OLED technology, where it can serve as an emissive layer due to its ability to emit light when excited.

Biological Studies

This compound has been utilized in various biological assays:

- Enzyme Inhibition Studies : It has been tested as an inhibitor of certain enzymes involved in metabolic pathways, showcasing potential as a lead compound for drug development.

- Cell Culture Experiments : The compound has been employed in cell culture studies to understand its effects on cell viability and proliferation, providing insights into its pharmacological profiles.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Inhibition of target enzyme activity |

Table 2: Material Properties for OLED Applications

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Efficiency | 20% |

| Stability | High under ambient conditions |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential utility in developing new anti-inflammatory medications.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer efficacy of this compound against various cancer cell lines. Results indicated that treatment led to significant cell death through apoptosis pathways, highlighting its promise as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxy-phenyl)-naphthalene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares key structural differences among naphthalene-2-carboxylic acid derivatives:

Key Observations :

- Adapalene incorporates a bulky adamantyl group, enhancing lipophilicity and receptor binding in acne treatment .

- The 3,4-dimethoxyphenyl substituent in the target compound may improve solubility compared to adamantyl but reduce steric interactions compared to aminocarbonyl groups.

- 5,6-Dimethoxynaphthalene-2-carboxylic acid () differs in substitution position, leading to distinct electronic and crystallinity properties .

Pharmacological Activity

Enzyme Inhibition (5α-Reductase)

highlights the inhibitory potency of naphthalene-2-carboxylic acid derivatives against human and rat 5α-reductase isozymes:

| Compound | IC50 (Human Type 1) | IC50 (Human Type 2) | IC50 (Rat Type 1) |

|---|---|---|---|

| 6-[4-(N,N-Diisopropylaminocarbonyl)phenyl]naphthalene-2-carboxylic acid (16) | N/A | 0.2 µM | N/A |

| 6-[3-(N,N-Dicyclohexylaminocarbonyl)phenyl]-3,4-dihydronaphthalene-2-carboxylic acid (13) | 0.81 µM | 0.75 µM | N/A |

The target compound’s methoxy groups may reduce potency compared to aminocarbonyl derivatives due to weaker electron-withdrawing effects. However, its planar structure could enhance binding to flat enzyme active sites .

Physicochemical and Application Comparisons

- Adapalene: Used topically for acne due to retinoid receptor modulation. Its adamantyl group enhances skin penetration but may cause irritation .

- Target Compound : The 3,4-dimethoxyphenyl group may favor applications in neurological disorders or as an anti-inflammatory agent, leveraging methoxy-mediated antioxidant effects .

Biological Activity

6-(3,4-Dimethoxy-phenyl)-naphthalene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that compounds with naphthalene moieties often exhibit significant antioxidant properties. A study highlighted that derivatives of naphthalene carboxylic acids demonstrated notable DPPH radical scavenging activity, suggesting potential use as antioxidants in pharmaceutical applications . The antioxidant activity of this compound may be comparable to well-known antioxidants like ascorbic acid.

Anticancer Activity

In vitro studies have shown that related naphthalene derivatives possess anticancer properties. For instance, compounds similar in structure have been noted for their ability to inhibit cell proliferation in various cancer cell lines. A specific derivative was found to exhibit cytotoxicity against human cancer cells through mechanisms akin to tubulin-binding drugs such as Taxol . The anticancer efficacy of this compound warrants further investigation to elucidate its mechanism of action and therapeutic potential.

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been documented extensively. A synthesis study reported that compounds with naphthalene structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the dimethoxy substituents may enhance the lipophilicity and overall bioactivity of the compound, contributing to its effectiveness against microbial pathogens.

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The compound may exert its anticancer effects by disrupting microtubule dynamics or inducing apoptosis in cancer cells. Additionally, its antioxidant properties likely stem from its ability to scavenge free radicals and reduce oxidative damage.

Q & A

What are the key synthetic routes for 6-(3,4-dimethoxy-phenyl)-naphthalene-2-carboxylic acid, and how can regioselectivity be optimized?

Basic Research Question

The synthesis of naphthalene-2-carboxylic acid derivatives often involves Friedel-Crafts acylation, Suzuki-Miyaura coupling, or Ullmann-type reactions. For example, Adapalene (a structurally related compound) is synthesized via palladium-catalyzed cross-coupling between a naphthalene fragment and an adamantyl-substituted aryl boronic acid . For 6-(3,4-dimethoxy-phenyl) derivatives, Suzuki coupling using 3,4-dimethoxyphenylboronic acid and a brominated naphthalene-2-carboxylic acid precursor is a plausible route. Regioselectivity can be enhanced by optimizing reaction conditions (e.g., solvent polarity, catalyst loading) and protecting group strategies for the carboxylic acid moiety .

How can structural characterization of this compound resolve discrepancies in spectral data (e.g., NMR vs. X-ray crystallography)?

Advanced Research Question

Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray crystallography data (e.g., bond-length anomalies) may arise from dynamic molecular conformations or crystal-packing effects. For naphthalene derivatives, single-crystal X-ray diffraction (as used for 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid ) provides definitive stereochemical and bond-angle data. Solid-state NMR can complement this by probing local electronic environments. Computational methods (DFT) are critical for reconciling experimental observations, particularly for verifying torsional angles in flexible dimethoxy-phenyl substituents .

What are the methodological challenges in assessing the compound’s solubility and bioavailability for in vitro studies?

Basic Research Question

Naphthalene-2-carboxylic acid derivatives often exhibit poor aqueous solubility due to their aromatic and hydrophobic substituents. For 6-(3,4-dimethoxy-phenyl) variants, solubility can be improved using co-solvents (e.g., DMSO or cyclodextrin complexes) or pH adjustment (deprotonation of the carboxylic acid group). Bioavailability assessments require HPLC-UV or LC-MS quantification in simulated physiological buffers. Adapalene, for instance, is formulated in hydroalcoholic gels to enhance dermal penetration, a strategy applicable to related compounds .

How does the electronic structure of the dimethoxy-phenyl group influence the compound’s reactivity in photochemical studies?

Advanced Research Question

The electron-donating methoxy groups on the phenyl ring increase electron density in the aromatic system, potentially enhancing photoactivity. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy can quantify excited-state lifetimes and charge-transfer dynamics. For example, studies on 6,7-dihydroxynaphthalene-2-carboxylic acid revealed that hydroxyl groups participate in hydrogen bonding, stabilizing specific excited states . Comparative studies with methoxy vs. hydroxy substituents could isolate electronic vs. steric effects .

What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to retinoids?

Advanced Research Question

Adapalene’s nuclear retinoic acid receptor (RAR) binding activity suggests that 6-(3,4-dimethoxy-phenyl) derivatives may interact with similar targets. Competitive binding assays using RARβ/RARγ isoforms and luciferase reporter gene assays can assess transcriptional modulation. Keratinocyte differentiation assays (e.g., HaCaT cell models) are relevant for dermatological applications. Additionally, enzyme inhibition studies (e.g., triacylglycerol biosynthesis ) and apoptosis induction assays (e.g., colorectal cancer cell lines ) should be prioritized.

How can conflicting data on metabolic stability be addressed in preclinical studies?

Advanced Research Question

Metabolic instability in naphthalene derivatives often arises from cytochrome P450-mediated oxidation. Microsomal incubation assays (human/rat liver microsomes) with LC-MS/MS analysis can identify primary metabolites. For example, 6-hydroxy metabolites are common in naphthalene systems . Structural modifications, such as fluorination of vulnerable positions or steric shielding of the dimethoxy-phenyl group, can improve stability. Computational ADMET models (e.g., SwissADME) should guide iterative design .

What chromatographic methods are optimal for purity analysis, especially for detecting regioisomeric impurities?

Basic Research Question

Reverse-phase HPLC with a C18 column and UV detection (254 nm) is standard. For regioisomer separation, mobile-phase optimization (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for confirming structural identity. Adapalene’s quality control protocols, which include gradient elution and spiked impurity testing , provide a benchmark.

How does the compound’s logP value correlate with its membrane permeability in cellular uptake studies?

Advanced Research Question

Experimental logP (octanol-water partition coefficient) can be determined via shake-flask methods or estimated using software (e.g., MarvinSuite). For naphthalene-2-carboxylic acids, logP values >3 (as seen in 6-dodecylnaphthalene-2-carboxylic acid ) suggest moderate lipophilicity but may limit aqueous diffusion. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers quantify permeability. Methoxy groups may reduce permeability compared to hydroxylated analogs, necessitating prodrug strategies .

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.